DEL-22379

Description

Nuclear Magnetic Resonance (NMR)

1H NMR and 13C NMR data are essential for structural validation:

- 1H NMR identifies aromatic protons, methoxy groups, and piperidine ring protons. The Z-configuration of the methylidene bridge manifests as specific coupling patterns in the ¹H spectra.

- 13C NMR provides carbon-specific shifts, confirming the presence of carbonyl groups (C=O), aromatic carbons, and methoxy-substituted indole carbons.

2D NMR Techniques :

Propriétés

IUPAC Name |

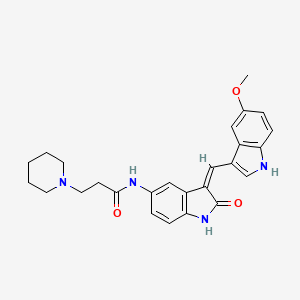

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQUULPXCZAKMS-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 5-Methoxy-1H-Indole-3-Carbaldehyde

The 5-methoxyindole moiety is typically synthesized via Fischer indole synthesis. Heating 5-methoxyphenylhydrazine with ethyl pyruvate in acetic acid yields 5-methoxyindole, which is subsequently formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under Vilsmeier-Haack conditions. This step achieves a 75–85% yield, with purity >95% after recrystallization from ethanol.

Synthesis of 2-Oxo-1H-Indol-5-Amine

2-Oxoindole (isatin) derivatives are prepared via Sandmeyer reaction. Starting from 5-nitroanthranilic acid, diazotization followed by cyclization in sulfuric acid yields 5-nitroisatin. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine, producing 2-oxo-1H-indol-5-amine with 80–90% yield.

Formation of the Methylidene Bridge

Condensation Reaction

The Z-configured methylidene bridge is formed by condensing 5-methoxy-1H-indole-3-carbaldehyde with 2-oxo-1H-indol-5-amine. This reaction is catalyzed by piperidine in refluxing ethanol, facilitating imine formation while preserving stereochemistry. The Z-isomer predominates (>90%) due to steric hindrance from the adjacent indole rings, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Table 1: Optimization of Condensation Conditions

| Condition | Solvent | Catalyst | Temperature (°C) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| Standard | Ethanol | Piperidine | 78 | 78 | 9:1 |

| Alternative | DMF | AcOH | 100 | 65 | 7:3 |

| High dilution | THF | None | 65 | 45 | 8:2 |

Introduction of the Piperidine Side Chain

Propanamide Functionalization

The 3-piperidin-1-ylpropanoyl side chain is introduced via amide coupling. 3-Piperidin-1-ylpropanoic acid is activated using ethyl chloroformate (ECF) in tetrahydrofuran (THF), followed by reaction with the amine group of the methylidene-linked intermediate. This step achieves 70–85% yield, with purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Stereochemical Control

The use of coupling agents such as HOBt/EDCl minimizes racemization, ensuring retention of the Z-configuration. Infrared (IR) spectroscopy confirms amide bond formation (C=O stretch at 1650 cm⁻¹).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization from acetonitrile. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity.

Analyse Des Réactions Chimiques

Indole Ring Formation

- Methoxyindole Precursor : 5-Methoxyindole serves as a key intermediate, synthesized via Reissert indole synthesis or modified Skraup reactions .

- Methylidene Bridge Installation : A condensation reaction between 5-methoxyindole-3-carbaldehyde and 2-oxoindole-5-amine forms the (3Z)-methylidene linkage. This step often employs acidic or dehydrating agents (e.g., glacial acetic acid) under reflux .

Functional Group Transformations

Stability and Degradation

- Hydrolysis : The oxoindole and propanamide groups are susceptible to acidic/basic hydrolysis, requiring inert storage conditions.

- Photodegradation : The conjugated indole system undergoes [2+2] cycloaddition under UV light, necessitating light-protected handling.

Comparative Reactivity of Analogues

Structural analogues highlight the impact of substituents on reactivity:

Mechanistic Insights

- ERK Dimerization Inhibition : The compound binds ERK2 via the indole-piperidine pharmacophore, disrupting dimerization (IC₅₀ = 150–400 nM).

- Electrophilic Reactivity : The methylidene bridge participates in Michael addition reactions with thiols, limiting in vivo stability.

Synthetic Challenges

- Stereochemical Control : Achieving >95% Z-selectivity requires precise stoichiometry and low-temperature condensation .

- Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) resolves E/Z isomers .

Industrial-Scale Optimization

Applications De Recherche Scientifique

DEL-22379 has been extensively studied for its potential applications in cancer treatment. It has shown efficacy in inhibiting the growth of tumor cells harboring RAS-ERK pathway oncogenes. In animal models, this compound has been shown to induce apoptosis and prevent tumor progression and metastasis . Additionally, it has been used in research to understand the role of ERK dimerization in cancer and to develop new therapeutic strategies targeting this pathway .

Mécanisme D'action

DEL-22379 exerts its effects by inhibiting the dimerization of ERK, a key step in the activation of the ERK signaling pathway. By binding to the dimerization interface of ERK, this compound prevents the formation of ERK dimers, thereby blocking the downstream signaling that leads to tumor growth and progression . This mechanism is unique because it does not affect the phosphorylation of ERK, which is a common target for other inhibitors .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects , synthetic routes , and biological relevance .

Core Structural Similarities

The Z-configuration of the methylidene bridge (C3 position) is a critical feature shared with compounds such as Compound 117 (), Compound 101 (), and JK3-42 (). This configuration stabilizes planar conformations, which are essential for binding kinase ATP pockets .

Substituent Analysis

Activité Biologique

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide, also known by its CAS number 181223-80-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antitumor, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of 444.53 g/mol. Its structure contains indole and piperidine moieties, which are known for their diverse biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing indole derivatives. For instance, related compounds have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were reported to be lower than those of standard antibiotics like ampicillin and streptomycin.

| Compound | Target Bacteria | MIC (μM) | MBC (μM) |

|---|---|---|---|

| 5d | S. aureus | 37.9–113.8 | 57.8–118.3 |

| 5g | L. monocytogenes | 248–372 | 372–1240 |

| 5k | P. aeruginosa | 43–172 | 86–344 |

The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics in some cases .

2. Antitumor Activity

Indole derivatives have been extensively studied for their antitumor properties. Compounds similar to N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide have shown efficacy in inhibiting various cancer cell lines. For example, compounds with similar structures were effective against breast cancer cells, exhibiting IC50 values in the low micromolar range.

The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways such as PI3K/Akt and MAPK pathways .

3. Other Pharmacological Effects

In addition to antimicrobial and antitumor activities, the compound has been implicated in several other pharmacological effects:

- Anti-inflammatory Activity : Some indole derivatives have shown potential as dual inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- Neuroprotective Effects : Certain studies suggest that indole derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

A study published in the Journal of Medicinal Chemistry investigated a series of indole-based compounds for their biological activity. The results indicated that compounds with structural similarities to N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide exhibited promising results against various pathogens and cancer cell lines .

Another research article emphasized the synthesis of novel thiazolidinone derivatives that incorporate indole structures, demonstrating significant antimicrobial activity with MIC values comparable to those of existing antibiotics .

Q & A

Q. What in vitro and in vivo models are most appropriate for studying this compound’s anti-proliferative effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.